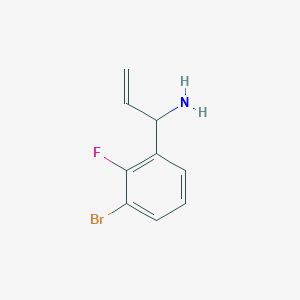

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is (1S)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine , reflecting its stereochemical configuration at the chiral center (C1) and the substituent positions on the aromatic ring. The molecular formula C₉H₉BrFN confirms the presence of a bromine atom at the 3-position, a fluorine atom at the 2-position of the phenyl ring, and a propenylamine side chain. The molecular weight is 230.08 g/mol , calculated using atomic masses from the periodic table (C: 12.01, H: 1.01, Br: 79.90, F: 19.00, N: 14.01).

The numbering of the phenyl ring begins at the carbon bonded to the propenylamine group (C1), with subsequent positions assigned clockwise. This prioritization follows IUPAC rules for halogenated aromatic compounds, where bromine (higher atomic number) takes precedence over fluorine in determining positional numbering. The prop-2-en-1-amine chain features a double bond between C2 and C3, contributing to the compound’s planar geometry and reactivity.

Stereochemical Configuration and Chiral Center Characterization

The chiral center at C1 arises from the asymmetric bonding of the propenylamine group to the phenyl ring. The compound exists as two enantiomers: (1R)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine and (1S)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine , distinguished by their spatial arrangements. The S configuration dominates in the reported structure, as evidenced by the InChI string InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m0/s1.

The SMILES notation C=CC@@HN further clarifies the stereochemistry, with the "@@" symbol denoting the S configuration. Chirality significantly influences intermolecular interactions, as demonstrated by divergent crystallization patterns between enantiomers in related halogenated phenylpropenylamines.

Crystallographic Data and Three-Dimensional Conformational Analysis

While direct crystallographic data for 1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine remains unpublished, analogous compounds provide insights into its likely three-dimensional structure. For example, the related compound (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one crystallizes in a triclinic system (P1 space group) with unit cell parameters a = 5.9255 Å, b = 7.5867 Å, c = 14.1427 Å, and angles α = 89.774°, β = 82.671°, γ = 87.712°.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Volume | 630.09 ų |

| Z (Molecules/Unit) | 2 |

| Density | 1.608 Mg/m³ |

The propenylamine chain likely adopts a planar conformation due to conjugation between the double bond and the lone pair on the nitrogen atom. Intramolecular interactions, such as C–H⋯π bonds between the phenyl ring and the amine group, may stabilize the structure. Halogen bonding between bromine and adjacent hydrogen atoms could further influence packing efficiency, as observed in 3-(2-bromophenyl)prop-1-en-1-amine .

Comparative Structural Analysis with Related Halogenated Phenylpropenylamines

Comparative analysis reveals distinct structural and electronic differences between this compound and its analogs:

| Compound | Molecular Formula | Substituents | logP | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | C₉H₉BrFN | 3-Br, 2-F, NH₂ | 2.8 | 1 |

| (1R)-1-(2-Bromo-3-fluorophenyl)prop-2-en-1-amine | C₉H₉BrFN | 2-Br, 3-F, NH₂ | 2.6 | 1 |

| 3-(2-Bromophenyl)prop-1-en-1-amine | C₉H₁₀BrN | 2-Br, NH₂ | 3.1 | 1 |

| (1R)-1-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine | C₉H₉BrFN | 4-Br, 2-F, NH₂ | 2.5 | 1 |

Key observations:

- Substituent Position Effects : Moving the bromine atom from the 3- to the 4-position (as in ) reduces steric hindrance, lowering the logP value from 2.8 to 2.5.

- Halogen-Hydrogen Interactions : Fluorine at the 2-position enhances dipole interactions, improving crystallinity compared to non-fluorinated analogs.

- Amine Group Reactivity : The primary amine group facilitates hydrogen bonding, distinguishing this compound from ketone-containing analogs like (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one .

These structural nuances underscore the compound’s potential in catalysis and pharmaceutical intermediate synthesis, where stereoelectronic properties dictate reactivity.

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2 |

InChI Key |

VSURUVXCRNFAHL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=C(C(=CC=C1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Allylation of Halogenated Aromatic Amines

One common approach involves the nucleophilic substitution or coupling of the halogenated aromatic amine with allylic electrophiles.

- Step 1: Starting from 3-bromo-2-fluoroaniline, allylation can be achieved by reaction with allyl bromide or allyl chloride under basic conditions, typically using sodium hydroxide or potassium carbonate as base in polar aprotic solvents (e.g., DMF or DMSO).

- Step 2: The allylated product is purified and characterized to confirm the presence of the prop-2-en-1-amine side chain.

This method ensures retention of the bromo and fluoro substituents on the aromatic ring and allows for moderate to good yields.

Wittig or Horner–Wadsworth–Emmons (HWE) Olefination Followed by Reduction

An alternative synthetic route involves:

- Step 1: Condensation of 3-bromo-2-fluorobenzaldehyde with a phosphonium ylide or phosphonate ester to form the corresponding α,β-unsaturated nitrile or nitrostyrene intermediate.

- Step 2: Subsequent reduction of the nitro or nitrile group to the primary amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

This route allows for stereochemical control of the alkene and is suitable for scale-up.

Catalytic Hydrogenation and High-Pressure Conditions

For industrial-scale synthesis, catalytic hydrogenation under high pressure is employed to reduce intermediates to the desired amine while maintaining the halogen substituents.

- Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used.

- Reaction conditions are optimized to avoid dehalogenation.

- This method improves yield and purity, making it suitable for bulk production.

Reaction Conditions and Reagents

| Preparation Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Allylation of halogenated aniline | Allyl bromide, NaOH/K2CO3, DMF/DMSO | Introduction of prop-2-en-1-amine side chain |

| Olefination (Wittig/HWE) | Phosphonium ylide or phosphonate ester | Formation of α,β-unsaturated intermediate |

| Reduction of nitro/nitrile intermediate | LiAlH4 or catalytic hydrogenation (Pd/C) | Conversion to primary amine |

| Catalytic hydrogenation (industrial) | Pd/C or Raney Ni, H2, high pressure | Efficient reduction with halogen retention |

Characterization and Purification

- The reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).

- Purification methods include recrystallization, column chromatography, and in industrial settings, crystallization under controlled pH conditions.

- Mass spectrometry (MS) and infrared spectroscopy (IR) are used to confirm molecular weight and functional groups respectively.

Research Findings and Optimization

- The presence of both bromine and fluorine on the phenyl ring significantly affects the electronic properties and reactivity of the compound, necessitating careful selection of reaction conditions to avoid side reactions such as dehalogenation or substitution.

- Studies have shown that nucleophilic aromatic substitution is feasible on the fluorine position due to its ortho effect but is generally avoided to maintain the desired substitution pattern.

- Catalytic hydrogenation conditions must be finely tuned to prevent the loss of bromine, which is critical for the compound’s biological activity.

- Quantum chemical modeling (DFT calculations) has been employed to predict the stability and electronic distribution in intermediates, aiding in the design of efficient synthetic pathways.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Allylation | 3-Bromo-2-fluoroaniline | Allyl bromide, base, DMF/DMSO | Straightforward, moderate yield | Possible side reactions |

| Wittig/HWE Olefination + Reduction | 3-Bromo-2-fluorobenzaldehyde | Phosphonium ylide, LiAlH4 or Pd/C | Stereochemical control | Multi-step, sensitive reagents |

| Catalytic Hydrogenation (Industrial) | Nitro/nitrile intermediates | Pd/C or Raney Ni, H2, high pressure | High yield, scalable | Requires optimization to avoid dehalogenation |

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenylpropene derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine has been investigated for its potential as a therapeutic agent due to its structural similarities with known pharmaceuticals.

Neuropharmacological Activity :

Research has shown that this compound exhibits significant effects on neurotransmitter systems, particularly as a monoamine oxidase (MAO) inhibitor. This property suggests potential applications in treating mood disorders such as depression.

Anticancer Properties :

Studies are ongoing to evaluate its efficacy against cancer cell lines. The compound's interactions with sigma receptors have been highlighted as a mechanism for inhibiting cancer cell proliferation.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows it to participate in various coupling reactions, including:

- Mizoroki-Heck Reaction : Utilized for the arylation of alkenes, enhancing the formation of carbon-carbon bonds .

Computational Chemistry

Recent studies have employed computational tools to predict the compound's behavior and interactions with biological targets. Techniques such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis have been used to assess its pharmacokinetic properties and binding affinities to proteins involved in bacterial resistance mechanisms .

Case Studies

-

Neuropharmacological Study :

- Objective: Evaluate behavioral effects in rodent models.

- Findings: Significant reductions in depressive-like behaviors were observed upon administration at specific dosages.

-

Enzyme Interaction Study :

- Focus: Inhibitory effects on monoamine oxidase.

- Results: The compound demonstrated potent inhibition, suggesting further exploration for antidepressant development.

-

Cancer Research :

- Investigation: Assessing interactions with sigma receptors.

- Current Status: Ongoing studies aim to establish its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Key analogues differ in halogen type, position, or backbone structure. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Phenyl Ring) | Backbone Structure | Notable Properties |

|---|---|---|---|---|---|

| 1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine | C₉H₉BrFN | 228.08 | 3-Br, 2-F | Prop-2-en-1-amine | High dipole; rigid structure |

| 1-(3-Bromophenyl)prop-2-en-1-amine | C₉H₁₀BrN | 212.09 | 3-Br | Prop-2-en-1-amine | Lower polarity; similar rigidity |

| 1-(4-Bromophenyl)prop-2-en-1-amine | C₉H₁₀BrN | 212.09 | 4-Br | Prop-2-en-1-amine | Altered steric profile; para substitution may enhance metabolic stability |

| 1-(3-Chlorophenyl)prop-2-en-1-amine | C₉H₁₀ClN | 167.64 | 3-Cl | Prop-2-en-1-amine | Reduced molecular weight; weaker electronegativity vs. Br/F |

| 2-(3-Bromo-2-fluorophenyl)propan-1-amine | C₉H₁₁BrFN | 232.10 | 3-Br, 2-F | Propan-1-amine | Saturated backbone; increased flexibility |

| 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine | C₁₁H₁₅BrFN | 260.15 | 3-Br, 5-F | 2,2-Dimethylpropan-1-amine | Steric hindrance; branched structure may limit binding interactions |

Key Observations:

- The 3-Br/2-F combination in the target compound creates a unique electronic environment for interactions with biological targets .

- Substituent Position : Para-substituted bromine (e.g., 4-Br in 1-(4-bromophenyl)prop-2-en-1-amine) may alter metabolic pathways compared to meta-substituted analogues .

Physicochemical and Reactivity Comparisons

- Reactivity : The allylamine double bond in the target compound is susceptible to electrophilic addition, while saturated analogues (e.g., propan-1-amine) undergo nucleophilic substitution more readily .

- Lipophilicity : Fluorine reduces lipophilicity compared to bromine, but the 3-Br/2-F combination balances polarity and membrane permeability .

- Steric Effects : Branched analogues (e.g., 2,2-dimethylpropan-1-amine) exhibit reduced enzymatic metabolism but may limit target engagement .

Biological Activity

1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine, a member of the phenylpropylamine class, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its chemical behavior and reactivity, making it a candidate for various therapeutic applications.

- Molecular Formula : CHBrF

- Molecular Weight : Approximately 230.08 g/mol

- Structural Characteristics : The compound features a prop-2-enylamine group connected to a brominated and fluorinated phenyl ring, which contributes to its distinct chemical properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors, leading to modulation of various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to cell surface receptors, influencing signal transduction pathways.

- Pathway Modulation : By affecting biochemical pathways, it may exert therapeutic effects relevant to cancer and other diseases .

Biological Activity Studies

Research into the biological activity of this compound has revealed promising results in several areas:

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been shown to induce growth inhibition in human colorectal HCT116 cancer cells through p53-dependent mechanisms .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT116 | 2.18 |

| Reference Compound A | HCT116 | 0.17 |

| Reference Compound B | HFF-1 | >30 |

Mechanistic Insights

The mechanism by which this compound exerts its antiproliferative effects is thought to involve:

- Induction of apoptosis in cancer cells.

- Modulation of cell cycle progression.

In studies utilizing xenograft models, the compound demonstrated a marked effect on tumor growth inhibition, suggesting potential for in vivo applications .

Case Studies

Several case studies have focused on the biological activity of related compounds, providing insights into the pharmacological potential of this compound:

Case Study 1: Anticancer Activity

A study investigated the effects of similar phenylpropylamines on MCF-7 breast cancer cells, revealing that compounds with structural similarities exhibited significant cytotoxicity. The study highlighted the importance of halogen positioning on biological activity .

Case Study 2: Enzyme Interaction

Another investigation assessed the interactions of halogenated phenylpropylamines with specific enzymes involved in metabolic pathways. Results indicated that the presence of bromine and fluorine enhanced binding affinity, leading to altered enzyme kinetics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine, and how can purity be validated?

- Methodology : A two-step synthesis is suggested. First, a palladium-catalyzed coupling reaction (e.g., Sonogashira or Suzuki-Miyaura) can introduce the propenylamine moiety to the 3-bromo-2-fluorophenyl scaffold. For example, PdCl₂(PPh₃)₂ and CuI in acetonitrile may facilitate cross-coupling . Second, hydrolysis and acid-base workup (e.g., KOH in methanol/water followed by HCl neutralization) can deprotect intermediates. Validate purity via:

- 1H/13C NMR : Confirm absence of unreacted starting materials (e.g., residual aromatic protons at δ 7.0–8.0 ppm) and correct integration ratios.

- HRMS : Verify molecular ion peaks matching the expected m/z for C₉H₈BrFN.

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to isolate the amine .

Q. How should researchers handle stability and storage of this compound?

- Methodology : The amine’s sensitivity to oxidation and moisture necessitates storage under inert gas (argon/nitrogen) at 2–8°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) to assess degradation products via HPLC. Protect from light using amber vials .

Advanced Research Questions

Q. How can regioselectivity challenges during propenylamine installation be addressed?

- Experimental Design : Steric hindrance from the bromo and fluoro substituents on the phenyl ring may lead to undesired regioisomers. Mitigate this by:

- Catalyst Optimization : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance selectivity for the β-position.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus nonpolar solvents (toluene) to influence transition-state geometry.

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) may favor kinetic control over thermodynamic pathways .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?

- Data Analysis : If NMR signals deviate from predicted patterns (e.g., splitting due to diastereotopic protons or rotamers):

- Variable-Temperature NMR : Perform experiments at −40°C to slow conformational exchange and simplify splitting.

- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm spatial arrangement of substituents.

- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .

Q. How can byproducts from incomplete deprotection or side reactions be minimized?

- Process Optimization :

- Reaction Monitoring : Use TLC or in-situ IR to track deprotection of intermediates (e.g., loss of trifluoroacetyl groups at ~1700 cm⁻¹).

- Acid-Base Workup : Adjust pH carefully during neutralization (target pH 7–8) to avoid over-protonation of the amine, which can lead to salt formation and reduced yield.

- Alternative Protecting Groups : Test Boc (tert-butyloxycarbonyl) instead of trifluoroacetyl for easier removal under mild acidic conditions .

Key Considerations for Experimental Reproducibility

- Catalyst Lot Variability : Pre-activate Pd catalysts with reducing agents (e.g., DIBAL-H) to ensure consistent activity.

- Moisture-Sensitive Steps : Use rigorously dried solvents (molecular sieves) and Schlenk techniques for air-sensitive reactions.

- Reference Standards : Synthesize or procure a pure sample of this compound hydrochloride (CAS 1177559-63-5) for cross-validation of spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.